NVP-BSK805

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

NVP-BSK805 est un inhibiteur puissant et sélectif de la Janus kinase 2 (JAK2), une tyrosine kinase non réceptrice impliquée dans les voies de signalisation de diverses cytokines. Ce composé est particulièrement efficace contre la forme mutante V617F de JAK2, qui est impliquée dans plusieurs troubles myéloprolifératifs tels que la polycythémie vraie, la thrombocythémie essentielle et la myélofibrose primaire .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de NVP-BSK805 implique plusieurs étapes, commençant par la préparation de la structure de base quinoxalineLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent la chromatographie liquide haute performance (HPLC) pour la purification. Le composé est généralement produit sous sa forme dihydrochlorure pour améliorer sa stabilité et sa solubilité .

Analyse Des Réactions Chimiques

Types de réactions

NVP-BSK805 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que le noyau quinoxaline et le groupe morpholinométhyle. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et les réactions de this compound comprennent des solvants organiques comme le diméthylsulfoxyde (DMSO), des catalyseurs tels que le palladium sur carbone et des agents oxydants comme le peroxyde d'hydrogène. Les réactions sont généralement effectuées à des températures et pressions contrôlées pour garantir les résultats souhaités .

Produits majeurs

Les produits majeurs formés à partir des réactions de this compound sont généralement des dérivés avec des groupes fonctionnels modifiés. Ces dérivés sont souvent testés pour leur activité biologique afin d'identifier des améliorations potentielles de l'efficacité et de la sélectivité .

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Médecine : Investigué pour ses effets thérapeutiques potentiels dans le traitement des troubles myéloprolifératifs et d'autres cancers

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant JAK2 et les voies associées.

Mécanisme d'action

This compound exerce ses effets en inhibant de manière compétitive le site de liaison à l'ATP de JAK2. Cette inhibition empêche la phosphorylation et l'activation des molécules de signalisation en aval telles que le transducteur de signal et l'activateur de la transcription 5 (STAT5). Le composé présente une forte sélectivité pour JAK2 par rapport aux autres kinases, ce qui en fait un outil précieux pour l'étude des voies spécifiques à JAK2 .

Applications De Recherche Scientifique

Key Mechanisms

- Inhibition of STAT5 Phosphorylation : NVP-BSK805 effectively suppresses STAT5 phosphorylation, a critical step in JAK2-mediated signaling pathways. This effect has been documented in various cell lines expressing JAK2, including CHRF-288-11 and HEL cells .

- Impact on Polycythemia : In vivo studies have shown that this compound can suppress erythropoietin-induced polycythemia by inhibiting STAT5 activation in mouse models .

Esophageal Cancer

Recent studies have demonstrated that this compound enhances the radiosensitivity of esophageal squamous cell carcinoma (ESCC) cells. It achieves this by increasing DNA double-strand breaks (DSBs) and inhibiting DNA damage repair mechanisms, which are crucial for cancer cell survival post-radiation therapy .

Case Study: Radiosensitization

- Study Design : In vitro experiments treated ESCC cells with this compound followed by radiation exposure.

- Findings : The compound significantly increased γ-H2AX expression, indicating enhanced DSBs, while also arresting the cell cycle at sensitive phases (G2/M or G0/G1) .

- Outcome : Tumor growth was delayed in xenograft models treated with both this compound and radiation compared to radiation alone, highlighting its potential as a therapeutic adjunct .

Myeloproliferative Neoplasms

This compound has shown promise in treating conditions like polycythemia vera by targeting the JAK2V617F mutation prevalent in these disorders. Studies indicate that it effectively reduces cell proliferation and induces apoptosis in JAK2-mutant cell lines .

Efficacy Assessment

- In Vitro Studies : Various assays demonstrated significant inhibition of cell growth in JAK2V617F-positive cell lines following treatment with this compound.

- In Vivo Studies : Animal models exhibited reduced splenomegaly and normalized blood counts when treated with this compound, confirming its therapeutic potential .

Comparative Efficacy

The following table summarizes the efficacy of this compound compared to other JAK inhibitors:

| Compound | Target | IC50 (nM) | Selectivity | Primary Application |

|---|---|---|---|---|

| This compound | JAK2 | 0.58 | High | Myeloproliferative neoplasms, ESCC |

| Ruxolitinib | JAK1/JAK2 | 3.0 | Moderate | Myelofibrosis |

| Fedratinib | JAK2 | 1.0 | High | Myelofibrosis |

Mécanisme D'action

NVP-BSK805 exerts its effects by competitively inhibiting the ATP-binding site of JAK2. This inhibition prevents the phosphorylation and activation of downstream signaling molecules such as signal transducer and activator of transcription 5 (STAT5). The compound shows high selectivity for JAK2 over other kinases, making it a valuable tool for studying JAK2-specific pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

Ruxolitinib : Un autre inhibiteur de JAK2 utilisé dans le traitement des troubles myéloprolifératifs.

Fedratinib : Un inhibiteur sélectif de JAK2 avec des applications similaires dans le traitement de la myélofibrose.

Momelotinib : Cible à la fois JAK1 et JAK2, utilisé dans le traitement de la myélofibrose

Unicité

NVP-BSK805 est unique en raison de sa forte sélectivité pour JAK2, en particulier la forme mutante V617F. Cette sélectivité réduit les effets hors cible et améliore son potentiel thérapeutique dans le traitement de troubles myéloprolifératifs spécifiques .

Activité Biologique

NVP-BSK805 is a potent inhibitor of Janus kinase 2 (JAK2), a critical enzyme involved in various signaling pathways that regulate hematopoiesis and immune responses. This article summarizes the biological activities of this compound, focusing on its mechanisms of action, effects on different cell types, and implications for therapeutic applications.

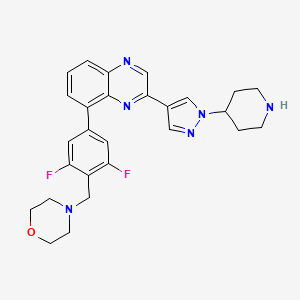

- Chemical Name: 8-[3,5-Difluoro-4-(4-morpholinylmethyl)phenyl]-2-[1-(4-piperidinyl)-1H-pyrazol-4-yl]quinoxaline trihydrochloride

- CAS Number: 2320258-95-3

- Purity: ≥98%

- Oral Bioavailability: Yes

This compound selectively inhibits JAK2 with an IC50 value of 0.48 nM, demonstrating over 20-fold selectivity compared to other JAK family members (TYK2, JAK3, and JAK1) with IC50 values of 10.8 nM, 18.7 nM, and 31.6 nM respectively . This selectivity is crucial for minimizing off-target effects in therapeutic applications.

Antineoplastic Effects

This compound has shown significant antitumor activity in various cancer models:

- Acute Myeloid Leukemia (AML):

-

Esophageal Squamous Cell Carcinoma (ESCC):

- Enhances radiosensitivity by increasing DNA double-strand breaks (DSBs) and inhibiting DNA damage repair mechanisms. In vitro studies demonstrated that pretreatment with this compound significantly reduced clonogenic survival of ESCC cells post-irradiation .

- In vivo studies indicated delayed tumor growth in xenograft models when treated with this compound prior to radiation therapy .

- Multiple Myeloma:

Metabolic Effects

Chronic administration of this compound has been associated with metabolic changes:

- Fat Mass Increase: Studies indicated that peripheral administration does not alter food intake but increases fat mass and feed efficiency without significantly affecting body weight (BW) . This effect is attributed to the inhibition of JAK2 signaling pathways that regulate energy balance.

- Leptin Interaction: Acute central administration of this compound impedes leptin's ability to decrease food intake and body weight by blocking STAT3 phosphorylation in the hypothalamus, suggesting a potential anabolic effect of JAK2 inhibition on energy metabolism .

Summary of Findings

Propriétés

IUPAC Name |

4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28F2N6O/c28-23-12-18(13-24(29)22(23)17-34-8-10-36-11-9-34)21-2-1-3-25-27(21)33-26(15-31-25)19-14-32-35(16-19)20-4-6-30-7-5-20/h1-3,12-16,20,30H,4-11,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPVXAOOVUAOKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=C(C=N2)C3=NC4=C(C=CC=C4N=C3)C5=CC(=C(C(=C5)F)CN6CCOCC6)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28F2N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.